1-(2-Methanesulfonylethyl)-5-methyl-1H-pyrazol-3-ol
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Overview
Description
1-(2-Methanesulfonylethyl)-5-methyl-1H-pyrazol-3-ol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound is characterized by the presence of a methanesulfonyl group attached to an ethyl chain, which is further connected to a pyrazole ring substituted with a methyl group and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methanesulfonylethyl)-5-methyl-1H-pyrazol-3-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via the reaction of methanesulfonyl chloride with an appropriate nucleophile, such as an alcohol or amine, in the presence of a base like triethylamine.
Attachment of the Ethyl Chain: The ethyl chain can be introduced through alkylation reactions, where an ethyl halide reacts with the pyrazole derivative in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methanesulfonylethyl)-5-methyl-1H-pyrazol-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The methanesulfonyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a methyl-substituted pyrazole.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Methanesulfonylethyl)-5-methyl-1H-pyrazol-3-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methanesulfonylethyl)-5-methyl-1H-pyrazol-3-ol involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methanesulfonylethyl)-3-methyl-1H-pyrazol-5-ol: Similar structure but with different substitution pattern.
1-(2-Methanesulfonylethyl)-4-methyl-1H-pyrazol-3-ol: Similar structure but with different substitution pattern.
1-(2-Methanesulfonylethyl)-5-methyl-1H-pyrazol-4-ol: Similar structure but with different substitution pattern.
Uniqueness
1-(2-Methanesulfonylethyl)-5-methyl-1H-pyrazol-3-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methanesulfonyl group and the hydroxyl group on the pyrazole ring provides distinct properties that can be exploited in various applications.
Properties
Molecular Formula |
C7H12N2O3S |
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Molecular Weight |
204.25 g/mol |
IUPAC Name |
3-methyl-2-(2-methylsulfonylethyl)-1H-pyrazol-5-one |
InChI |
InChI=1S/C7H12N2O3S/c1-6-5-7(10)8-9(6)3-4-13(2,11)12/h5H,3-4H2,1-2H3,(H,8,10) |
InChI Key |
RQRZRHWHEDWNKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NN1CCS(=O)(=O)C |
Origin of Product |
United States |
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